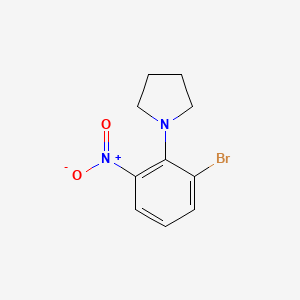

3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-bromo-6-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSBFPKLFFXVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene typically follows a multi-step route starting from a brominated nitrobenzene derivative. The key steps involve:

- Introduction of the pyrrolidinyl substituent via nucleophilic aromatic substitution or amination.

- Preservation or introduction of the nitro group and bromine substituent at defined positions.

- Optimization of reaction conditions (solvent, temperature, base, etc.) to maximize yield and purity.

Starting Materials and Key Intermediates

A common precursor is 1,3-dibromo-2-nitrobenzene , which can be selectively functionalized. The nitro group’s strong electron-withdrawing nature facilitates nucleophilic substitution at the ortho or para positions relative to it.

Preparation of 3-Bromo-2-nitrobenzaldehyde and its Derivatives

According to a detailed patent synthesis route, 1,3-dibromo-2-nitrobenzene undergoes reaction with dimethyl malonate in the presence of a carbonate base (sodium or potassium carbonate) in N,N-dimethylformamide (DMF) at 60°C. This yields 2-(3-bromo-2-nitrobenzaldehyde)-malonic acid dimethyl ester with high yield (around 96-97%).

Subsequent hydrolysis and acidification steps convert this intermediate to 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid and further to 3-bromo-2-nitrobenzoic acid with yields ranging from 81% to 86% depending on conditions.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-Dibromo-2-nitrobenzene + Dimethyl malonate + K2CO3 | DMF, 60°C | 2-(3-bromo-2-nitrobenzaldehyde)-malonate dimethyl ester | 97.3 |

| 2 | Above ester + 6M HCl | Reflux in THF | 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | 93.1 |

| 3 | Above acid + NaOH (8-10 g) | 80-100°C, 6 h | 3-bromo-2-nitrobenzoic acid | 81.0 - 86.3 |

Introduction of the Pyrrolidinyl Group

The key step to obtain this compound is the nucleophilic substitution of the bromine or another leaving group by pyrrolidine at the 2-position of the nitrobenzene ring.

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution by pyrrolidine.

- Reaction conditions typically involve heating the bromonitrobenzene derivative with pyrrolidine in a polar aprotic solvent like DMF or DMSO.

- Bases such as potassium carbonate or sodium hydride may be used to deprotonate pyrrolidine, increasing nucleophilicity.

Although direct literature on this compound is limited, analogous syntheses of 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene suggest:

| Parameter | Typical Conditions |

|---|---|

| Solvent | DMF, DMSO, or THF |

| Temperature | 60-120°C |

| Base | K2CO3, NaH, or triethylamine |

| Reaction Time | Several hours to overnight |

| Purification | Extraction, washing, drying, recrystallization |

Optimization and Variations

- Choice of Base: Potassium carbonate is preferred for mild basic conditions; stronger bases can lead to side reactions.

- Solvent Effects: DMF is favored for its ability to dissolve both organic and inorganic reagents and stabilize intermediates.

- Temperature Control: Moderate heating (60-100°C) ensures reaction progression without decomposition.

- Purification: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure are standard.

Characterization and Confirmation

After synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR): To confirm substitution pattern and purity.

- Mass Spectrometry (MS): To verify molecular weight.

- Infrared Spectroscopy (IR): To confirm functional groups like nitro and amine.

- Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

Summary Table: Preparation Overview

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-(3-bromo-2-nitrobenzaldehyde)-malonate dimethyl ester | 1,3-Dibromo-2-nitrobenzene + dimethyl malonate, K2CO3, DMF, 60°C | 97.3 | Key intermediate |

| 2 | Hydrolysis to 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | 6M HCl, reflux in THF | 93.1 | Controlled acidification |

| 3 | Conversion to 3-bromo-2-nitrobenzoic acid | NaOH, 80-100°C, 6 h | 81-86 | Acid-base extraction |

| 4 | Nucleophilic substitution with pyrrolidine | Pyrrolidine, K2CO3, DMF, 60-100°C | Variable, optimized | Formation of target compound |

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Substitution: Formation of derivatives where the bromine atom is replaced by other functional groups.

Reduction: Formation of 3-amino-2-(pyrrolidin-1-yl)nitrobenzene.

Oxidation: Formation of N-oxide derivatives of the pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom and pyrrolidine ring may also contribute to its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities between 3-bromo-2-(pyrrolidin-1-yl)nitrobenzene and related compounds:

Key Observations :

- Electron Effects : Nitrobenzene’s strong electron-withdrawing nitro group contrasts with the mixed electronic effects in this compound, where the pyrrolidinyl group may donate electrons via resonance .

- Reactivity : Bromine in the target compound and 2-(benzyloxy)-1-bromo-3-nitrobenzene facilitates nucleophilic substitution, whereas 2-bromo-3-methylpyridine’s bromine is less reactive due to the electron-donating methyl group .

Physicochemical Properties

Biologische Aktivität

3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse sources.

The molecular formula of this compound is C10H11BrN2O2, with a molecular weight of approximately 273.11 g/mol. The compound features a nitro group (-NO2), a bromine atom (Br), and a pyrrolidine ring, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of nitrobenzene derivatives followed by nucleophilic substitution reactions with pyrrolidine. The general reaction pathway can be summarized as follows:

- Bromination : Nitrobenzene is brominated to introduce the bromine substituent.

- Nucleophilic Substitution : The resulting brominated compound reacts with pyrrolidine under basic conditions to form the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitrobenzene derivatives can inhibit the growth of various bacteria, including multidrug-resistant strains such as Pseudomonas aeruginosa . The mechanism often involves the reduction of the nitro group, leading to reactive intermediates that disrupt bacterial cell functions.

Cytotoxicity

In vitro studies have demonstrated that this compound may possess cytotoxic effects against cancer cell lines. A notable study indicated that related compounds showed promising results in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to generate reactive species that may bind to cellular macromolecules, such as proteins and nucleic acids, leading to altered cellular processes .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene with high regioselectivity?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions to introduce the pyrrolidine moiety, leveraging steric and electronic effects to direct substitution. Bromination at the 3-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Monitor reaction progress via HPLC or TLC, and purify via column chromatography using gradient elution to separate regioisomers. Ensure inert atmosphere to prevent nitro-group reduction .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Use SHELXL for refinement, ensuring proper treatment of thermal parameters and hydrogen bonding. Complement with spectroscopic techniques:

- NMR : - and -NMR to verify substituent positions.

- IR : Confirm nitro-group presence (~1520 cm asymmetric stretch).

- Mass Spectrometry : High-resolution MS to validate molecular formula .

Q. What are the primary degradation pathways of nitroaromatic compounds like this compound in aqueous environments?

- Methodology : Investigate photolytic degradation using UV-Vis spectroscopy under simulated sunlight. For reductive pathways, employ zero-valent iron (ZVI) or Pd/AlO catalysts to assess nitro-to-amine conversion. Monitor intermediates (e.g., aniline derivatives) via LC-MS and quantify reaction kinetics using pseudo-first-order models. Note that residual hydrogen on Pd surfaces may influence selectivity .

Advanced Research Questions

Q. How do computational and experimental adsorption studies resolve discrepancies in the surface geometry of nitroaromatic compounds on catalytic substrates?

- Methodology : Perform DFT calculations to model isolated molecule adsorption (e.g., parallel vs. vertical orientation on Pd). Compare with experimental IR spectra under catalytic turnover conditions, where multi-molecule interactions dominate. Use attenuated total reflectance (ATR)-IR to probe adsorption geometries in situ. Adjust computational models to include solvent and coverage effects, reconciling energy minima with observed spectral features .

Q. What strategies mitigate genotoxic risks during handling of this compound, given nitrobenzene’s chromosomal aberration potential?

- Methodology : Implement Ames tests and micronucleus assays to assess mutagenicity. Use engineered bacterial strains (e.g., Salmonella TA100) for nitroreductase-mediated activation. For safe handling, employ closed-system reactors, HEPA-filtered ventilation, and personal protective equipment (PPE). Monitor workplace air using GC-MS to ensure concentrations remain below OSHA-recommended limits (0.1 ppm) .

Q. How can solar-driven electrochemical methods be optimized for degrading this compound in wastewater?

- Methodology : Design a solar thermal electrochemical photo (STEP) reactor with TiO-coated electrodes. Optimize pH (3–5) and applied potential (1.5–2.5 V) to maximize hydroxyl radical generation. Track mineralization efficiency via TOC analysis and identify brominated byproducts (e.g., Br, brominated organics) using ion chromatography and TOF-MS. Compare degradation kinetics with ZVI-mediated systems to evaluate cost-effectiveness .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodology : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to minimize disorder. Use low-temperature (100 K) data collection to reduce thermal motion artifacts. For heavy atoms (Br), apply anisotropic displacement parameter refinement in SHELXL. Resolve pyrrolidine ring puckering via Hirshfeld surface analysis and compare with Cambridge Structural Database entries for similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.